N-(2,4-Dimethylphenyl)formamide-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)formamide-d9: is a deuterated form of N-(2,4-Dimethylphenyl)formamide, which is a derivative of formamide. The compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications, particularly in the field of analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)formamide-d9 typically involves the reaction of 2,4-dimethylaniline with formic acid or its derivatives under controlled conditions. The deuterated form is achieved by using deuterated reagents, such as deuterated formic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dimethylphenyl)formamide-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,4-dimethylphenyl)acetamide, while reduction could produce 2,4-dimethylaniline .
Scientific Research Applications
Chemistry: N-(2,4-Dimethylphenyl)formamide-d9 is used as a solvent, reaction medium, and reagent in organic synthesis. It is also essential in the synthesis of polymers like poly(methyl methacrylate), poly(vinyl chloride), and poly(ethylene terephthalate) .
Biology and Medicine: In biological and medical research, the compound is used in isotope labeling studies to trace metabolic pathways and understand biochemical processes .
Industry: The compound finds applications in the production of high-performance materials and as a reference standard in analytical laboratories .
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)formamide-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide unique insights into reaction mechanisms and kinetic isotope effects. This makes it valuable in studying enzyme-catalyzed reactions and other biochemical processes .
Comparison with Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- 2,4-Dimethylformanilide
- N,N’-Bis(2,4-dimethylphenyl)formamidine
Uniqueness: N-(2,4-Dimethylphenyl)formamide-d9 is unique due to the presence of deuterium atoms, which enhance its utility in isotope labeling and tracing studies. This isotopic labeling provides more precise data in analytical and biochemical research compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-[2,3,5-trideuterio-4,6-bis(trideuteriomethyl)phenyl]formamide |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)/i1D3,2D3,3D,4D,5D |
InChI Key |
JOFDPSBOUCXJCC-XVGWXEQOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])NC=O)[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.